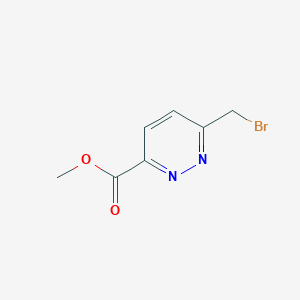

Methyl 6-(bromomethyl)pyridazine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 6-(bromomethyl)pyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-7(11)6-3-2-5(4-8)9-10-6/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWVHIQURFRFPMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN=C(C=C1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-(bromomethyl)pyridazine-3-carboxylate

Disclaimer: The compound Methyl 6-(bromomethyl)pyridazine-3-carboxylate with CAS number 1688685-38-2 is a specialized chemical for which publicly available research and application data is scarce. This guide has been developed by leveraging data from structurally analogous compounds and established principles of organic chemistry to provide a comprehensive technical overview for research and development purposes. All information regarding synthesis, reactivity, and safety should be treated as predictive and validated experimentally under appropriate laboratory settings.

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on Methyl 6-(bromomethyl)pyridazine-3-carboxylate, a bifunctional heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Given the limited direct literature on this specific molecule, this guide synthesizes information from closely related structural analogs and fundamental chemical principles to offer insights into its properties, synthesis, reactivity, and potential applications.

Physicochemical Properties

The precise experimental data for Methyl 6-(bromomethyl)pyridazine-3-carboxylate is not widely published. The following properties are predicted based on its structure and data from analogous compounds.

| Property | Predicted Value/Information | Source/Basis |

| CAS Number | 1688685-38-2 | - |

| Molecular Formula | C₇H₇BrN₂O₂ | - |

| Molecular Weight | 231.05 g/mol | - |

| Appearance | Predicted to be a white to off-white or pale yellow solid. | Analogy with similar heterocyclic compounds. |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Methanol. | General solubility of similar organic molecules. |

| Purity | Commercially available research chemicals are typically offered at ≥95% purity. | Standard for research-grade chemicals. |

| Storage | Store in a cool, dry, and well-ventilated area, away from incompatible substances. For long-term storage, refrigeration or freezing is recommended. | Standard practice for reactive organic compounds. |

Proposed Synthesis Pathway

A plausible synthetic route to Methyl 6-(bromomethyl)pyridazine-3-carboxylate can be conceptualized starting from the more readily available 6-methylpyridazine-3-carboxylic acid[1][2]. The proposed pathway involves two key steps: esterification followed by radical bromination.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Esterification of 6-Methylpyridazine-3-carboxylic acid

-

To a solution of 6-methylpyridazine-3-carboxylic acid (1.0 eq) in methanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature or gently reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 6-methylpyridazine-3-carboxylate.

Step 2: Radical Bromination of Methyl 6-methylpyridazine-3-carboxylate

-

Dissolve Methyl 6-methylpyridazine-3-carboxylate (1.0 eq) in a suitable solvent such as carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) (1.1 eq) and a radical initiator like Azobisisobutyronitrile (AIBN) (0.1 eq).

-

Reflux the mixture under an inert atmosphere, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and filter to remove succinimide.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to obtain Methyl 6-(bromomethyl)pyridazine-3-carboxylate.

An alternative approach could involve the synthesis of Methyl 6-(hydroxymethyl)pyridazine-3-carboxylate followed by conversion of the hydroxyl group to a bromide using a reagent like phosphorus tribromide or carbon tetrabromide/triphenylphosphine[3]. The synthesis of a pyridine analog, methyl 6-(hydroxymethyl)pyridine-2-carboxylate, has been reported via the reduction of the corresponding dicarboxylate[4].

Reactivity and Synthetic Utility

The synthetic utility of Methyl 6-(bromomethyl)pyridazine-3-carboxylate stems from its two distinct reactive sites: the bromomethyl group and the methyl ester.

-

Bromomethyl Group (-CH₂Br): This functional group is analogous to a benzylic bromide and is highly susceptible to nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide array of functional groups by reacting it with various nucleophiles such as amines, thiols, alcohols, and carbanions. This reactivity is a cornerstone for building molecular complexity[5].

-

Methyl Ester (-COOCH₃): The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or other functional groups. It can also potentially participate in condensation reactions.

This dual reactivity allows for selective and sequential functionalization, making it a valuable intermediate in the synthesis of diverse compound libraries for drug discovery and materials science.

Caption: Reactivity profile of the target compound.

Potential Applications in Drug Discovery

The pyridazine core is a recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, analgesic, and antihypertensive properties[6][7][8][9]. The unique physicochemical properties of the pyridazine ring, such as its polarity and hydrogen bonding capacity, make it an attractive scaffold in drug design[6][10].

Methyl 6-(bromomethyl)pyridazine-3-carboxylate serves as a versatile starting material for the synthesis of novel pyridazine derivatives. The reactive bromomethyl handle allows for the facile introduction of various side chains, which can be tailored to interact with specific biological targets. This enables the rapid generation of focused compound libraries for screening in various disease models. For instance, the introduction of amine-containing moieties can lead to compounds with potential kinase inhibitory activity, a key target in oncology[8].

Sources

- 1. CAS 64210-60-2 | 6-methylpyridazine-3-carboxylic acid - Synblock [synblock.com]

- 2. PubChemLite - 6-methylpyridazine-3-carboxylic acid (C6H6N2O2) [pubchemlite.lcsb.uni.lu]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. METHYL-6-HYDROXYMETHYL-2-CARBOXYLATE PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sarpublication.com [sarpublication.com]

- 8. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]

- 9. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons | MDPI [mdpi.com]

- 10. blumberginstitute.org [blumberginstitute.org]

Methyl 6-(bromomethyl)pyridazine-3-carboxylate chemical properties

An In-depth Technical Guide to Methyl 6-(bromomethyl)pyridazine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

Methyl 6-(bromomethyl)pyridazine-3-carboxylate is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a pyridazine core, a reactive bromomethyl group, and a methyl ester, makes it a valuable intermediate for the synthesis of complex molecular architectures. The pyridazine scaffold is a key pharmacophore found in a variety of biologically active agents, exhibiting properties ranging from anti-tumor to lipid-lowering and insecticidal activities[1]. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safe handling of this compound, offering field-proven insights for its effective utilization in research and drug development.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, we can infer its properties based on its structure and data from closely related analogs.

Table 1: Physicochemical Properties of Methyl 6-(bromomethyl)pyridazine-3-carboxylate

| Property | Value/Information | Source/Rationale |

| CAS Number | 1688685-38-2 | [2] |

| Molecular Formula | C₈H₇BrN₂O₂ | Inferred from structure |

| Molecular Weight | 243.06 g/mol | Calculated from formula |

| Appearance | Likely a white to off-white or pale yellow solid | Based on related solids like Methyl 6-bromopyridazine-3-carboxylate[3] |

| Purity | Typically supplied at >95-98% | [4] |

| Solubility | Expected to be soluble in polar organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). | Inferred from functional groups and general properties of similar organic molecules. |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. Inert atmosphere is recommended. | [5][6] |

Spectroscopic Characterization (Anticipated)

-

¹H NMR: Protons on the pyridazine ring are expected to appear in the aromatic region (δ 7.5-9.0 ppm). The bromomethyl protons (-CH₂Br) would likely be a singlet around δ 4.5-5.0 ppm, and the methyl ester protons (-OCH₃) would be a singlet around δ 3.9-4.1 ppm.

-

¹³C NMR: Carbonyl carbon of the ester is expected around δ 160-165 ppm. Carbons of the pyridazine ring would appear in the δ 120-160 ppm range. The bromomethyl carbon would be significantly downfield in the aliphatic region (δ 30-40 ppm), and the methyl ester carbon would be around δ 52-55 ppm.

-

Mass Spectrometry (MS): The ESI-MS would show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for [M+H]⁺ and [M+H+2]⁺ of roughly equal intensity.

Synthesis and Mechanistic Rationale

The most logical and common synthetic route to Methyl 6-(bromomethyl)pyridazine-3-carboxylate is via the radical bromination of its precursor, Methyl 6-methylpyridazine-3-carboxylate. This transformation leverages well-established free-radical chemistry.

Proposed Synthetic Workflow

Caption: Proposed synthesis of the title compound via radical bromination.

Experimental Protocol: Radical Bromination

This protocol is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material.

-

Vessel Preparation: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 6-methylpyridazine-3-carboxylate (1.0 eq).

-

Solvent and Reagents: Add a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile. Add N-Bromosuccinimide (NBS, 1.0-1.2 eq).

-

Expertise & Experience: NBS is chosen as the bromine source because it provides a low, constant concentration of bromine, which favors the desired benzylic-type bromination and suppresses competing reactions. CCl₄ is a classic solvent for these reactions, though less polar, non-protic alternatives are often preferred for safety reasons.

-

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO, ~0.1 eq).

-

Reaction: Heat the mixture to reflux (the temperature will depend on the solvent) and stir vigorously. The reaction is typically irradiated with a heat lamp to promote initiation.

-

Trustworthiness: Monitor the reaction by TLC, observing the disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot.

-

-

Workup: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure Methyl 6-(bromomethyl)pyridazine-3-carboxylate.

Reactivity and Applications in Drug Discovery

The synthetic utility of Methyl 6-(bromomethyl)pyridazine-3-carboxylate stems from its two distinct reactive sites, which can be addressed orthogonally.

-

The Bromomethyl Group (-CH₂Br): This is a potent electrophilic site, highly susceptible to nucleophilic substitution (Sₙ2) reactions. It readily reacts with a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. This allows for the straightforward introduction of the pyridazine core into larger molecules, acting as a versatile linker.

-

The Methyl Ester (-COOCH₃): This group can be easily hydrolyzed under basic (e.g., NaOH, LiOH) or acidic conditions to the corresponding carboxylic acid. The resulting acid is a key handle for forming amide bonds via coupling reactions (e.g., with EDC/HOBt or HATU) with primary or secondary amines, a crucial transformation in the synthesis of many pharmaceutical agents[7].

Logical Flow of Synthetic Utility

Caption: Key reaction pathways for Methyl 6-(bromomethyl)pyridazine-3-carboxylate.

This dual reactivity makes it an ideal scaffold for building compound libraries for high-throughput screening. For instance, in the development of novel kinase inhibitors or other targeted therapies, the bromomethyl group can be used to link the pyridazine core to a hinge-binding motif, while the ester can be converted into an amide that interacts with a solvent-exposed region of the protein. The pyridazine nitrogens themselves can act as hydrogen bond acceptors, further anchoring the molecule in a binding pocket[8].

Safety, Handling, and Storage

As a reactive alkylating agent, Methyl 6-(bromomethyl)pyridazine-3-carboxylate must be handled with appropriate care. The following guidelines are based on safety data for structurally similar and reactive compounds[5][6].

-

Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves (inspect before use), and a lab coat[5][6]. Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[6].

-

Handling: Avoid contact with skin, eyes, and clothing[5][9]. Do not eat, drink, or smoke when using this product[5]. Wash hands thoroughly after handling.

-

First Aid:

-

Fire Safety: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires[5].

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place[5][6].

Conclusion

Methyl 6-(bromomethyl)pyridazine-3-carboxylate is a high-value synthetic intermediate poised for significant application in modern drug discovery. Its defined and orthogonal reactivity allows for the systematic and efficient construction of novel molecular entities. By understanding its chemical properties, synthetic pathways, and reactive potential, researchers can effectively leverage this building block to accelerate the development of next-generation therapeutics.

References

- Sigma-Aldrich. (2023, November 3).

- Sigma-Aldrich.

- Fisher Scientific. (2009, February 9).

- Kishida Chemical Co., Ltd. (2023, December 21).

- MilliporeSigma.

- ECHEMI.

- Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2010). Chinese Journal of Organic Chemistry.

- METHYL 6-(BROMOMETHYL)

- BenchChem. Methyl 6-bromoquinoline-3-carboxylate: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery.

- Appretech Scientific Limited. methyl 6-(bromomethyl)

- CymitQuimica. CAS 65202-51-9: 6-Bromo-3-pyridazinecarboxylic acid.

- Al-Ghorbani, M., et al. (2023).

- Sigma-Aldrich.

- Cherepanov, V., et al. (2025). A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. MDPI.

- BLD Pharm.

- ChemScene. 65202-51-9 | 6-Bromo-3-pyridazinecarboxylic acid.

- Organic Chemistry Portal. Synthesis of pyridazines.

- Pyridazine Deriv

- SigmaAldrich.cn.

- Austin, J. Pyridazine.

- Perez-Picaso, L., et al. (2022). Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity. ACS Medicinal Chemistry Letters.

Sources

- 1. researchgate.net [researchgate.net]

- 2. METHYL 6-(BROMOMETHYL)PYRIDAZINE-3-CARBOXYLATE [chemdict.com]

- 3. methyl 6-bromopyridazine-3-carboxylate | 65202-52-0 [sigmaaldrich.com]

- 4. appretech.com [appretech.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. kishida.co.jp [kishida.co.jp]

An In-depth Technical Guide to Methyl 6-(bromomethyl)pyridazine-3-carboxylate: Synthesis, Structural Analysis, and Reactivity for Drug Discovery

Introduction: Unveiling a Versatile Scaffold for Medicinal Chemistry

Methyl 6-(bromomethyl)pyridazine-3-carboxylate is a key heterocyclic building block with significant potential in the realm of drug discovery and development. Its pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a prevalent motif in a wide array of biologically active compounds, exhibiting diverse pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic placement of a reactive bromomethyl group at the 6-position and a methyl ester at the 3-position provides two orthogonal handles for chemical modification, making it an exceptionally versatile scaffold for the synthesis of compound libraries for high-throughput screening.

This technical guide provides a comprehensive analysis of Methyl 6-(bromomethyl)pyridazine-3-carboxylate, covering its synthesis, detailed structural elucidation, and a thorough examination of its reactivity. The insights and protocols herein are designed to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their quest for novel therapeutic agents.

Synthetic Pathways: Accessing the Core Structure

Proposed Synthetic Workflow

The proposed synthesis is a two-step process starting from the commercially available 6-methylpyridazine-3-carboxylic acid.

Caption: Proposed two-step synthesis of the title compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Fischer Esterification of 6-Methylpyridazine-3-carboxylic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-methylpyridazine-3-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 20 mL per gram of carboxylic acid).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid) to the suspension.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent such as ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 6-methylpyridazine-3-carboxylate.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ester.

Step 2: Radical Bromination of Methyl 6-methylpyridazine-3-carboxylate

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a nitrogen inlet, dissolve the Methyl 6-methylpyridazine-3-carboxylate (1.0 eq) from the previous step in a dry, non-polar solvent such as carbon tetrachloride (CCl₄).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05-1.1 eq) and a catalytic amount of a radical initiator such as Azobisisobutyronitrile (AIBN) to the solution.

-

Reaction Execution: Heat the mixture to reflux under a nitrogen atmosphere. The reaction is typically initiated by the decomposition of AIBN and can be monitored by the disappearance of the starting material via TLC or Gas Chromatography (GC).

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: The resulting crude Methyl 6-(bromomethyl)pyridazine-3-carboxylate can be purified by recrystallization or flash column chromatography to yield the final product.

Structural Elucidation: A Multi-faceted Spectroscopic and Crystallographic Analysis

A thorough structural characterization is paramount to confirm the identity and purity of Methyl 6-(bromomethyl)pyridazine-3-carboxylate. This involves a combination of spectroscopic techniques and, where possible, single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for the title compound is not publicly available, we can predict the salient features of its ¹H and ¹³C NMR spectra based on data from analogous pyridazine derivatives.[4][5]

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃, δ in ppm):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2-8.4 | d | 1H | H-4 | The proton at C4 is expected to be downfield due to the anisotropic effect of the adjacent nitrogen and the electron-withdrawing ester group. It will likely appear as a doublet due to coupling with H-5. |

| ~7.8-8.0 | d | 1H | H-5 | The proton at C5 will also be a doublet, coupled to H-4. |

| ~4.8-5.0 | s | 2H | -CH₂Br | The benzylic-like protons of the bromomethyl group are expected to be a sharp singlet in the downfield region due to the deshielding effect of the adjacent bromine atom. |

| ~4.0 | s | 3H | -OCH₃ | The methyl protons of the ester group will appear as a singlet. |

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃, δ in ppm):

| Chemical Shift (ppm) | Assignment | Rationale |

| ~164-166 | C=O (ester) | The carbonyl carbon of the ester group. |

| ~155-158 | C-6 | The carbon bearing the bromomethyl group, deshielded by the adjacent nitrogen and bromine. |

| ~150-153 | C-3 | The carbon attached to the ester group and adjacent to a nitrogen atom. |

| ~130-132 | C-4 | Aromatic CH carbon. |

| ~128-130 | C-5 | Aromatic CH carbon. |

| ~53-55 | -OCH₃ | The methyl carbon of the ester group. |

| ~30-33 | -CH₂Br | The carbon of the bromomethyl group, significantly deshielded by the bromine. |

Mass Spectrometry (MS)

In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) for Methyl 6-(bromomethyl)pyridazine-3-carboxylate (C₇H₇BrN₂O₂) would be observed at m/z 230 and 232 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. Key fragmentation patterns would likely include the loss of the bromine radical (M-Br)⁺, the methoxy group (M-OCH₃)⁺, and the entire ester functionality.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

-

C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.

-

C-O stretch (ester): A strong band in the region of 1250-1300 cm⁻¹.

-

C=N and C=C stretches (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-H stretches (aromatic and aliphatic): Bands around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

C-Br stretch: A band in the lower frequency region, typically around 600-700 cm⁻¹.

X-ray Crystallography

Although a crystal structure for the title compound has not been reported, analysis of related pyridazine carboxylate derivatives suggests that the molecule is likely to be largely planar in the solid state.[1][6] Intermolecular interactions, such as hydrogen bonding involving the ester oxygen and π-π stacking of the pyridazine rings, would be expected to play a significant role in the crystal packing.[7]

Chemical Reactivity and Synthetic Applications

The synthetic utility of Methyl 6-(bromomethyl)pyridazine-3-carboxylate stems from the differential reactivity of its two functional groups. The bromomethyl group is highly susceptible to nucleophilic substitution, while the methyl ester can be hydrolyzed or converted to other functional groups.

Nucleophilic Substitution at the Bromomethyl Position

The bromomethyl group behaves as a highly reactive benzylic-like halide, readily undergoing Sₙ2 reactions with a wide range of nucleophiles under mild conditions.[8] This allows for the facile introduction of diverse functionalities at the 6-position of the pyridazine ring.

Caption: Sₙ2 reactions of the title compound with various nucleophiles.

General Protocol for Nucleophilic Substitution:

-

Reaction Setup: Dissolve Methyl 6-(bromomethyl)pyridazine-3-carboxylate (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Reagent Addition: Add the nucleophile (1.1-1.5 eq) and, if necessary, a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate to scavenge the HBr byproduct.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).

-

Work-up and Isolation: Dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.

-

Purification: Purify the crude product by column chromatography or recrystallization.

Transformations of the Methyl Ester

The methyl ester at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This carboxylic acid can then be coupled with amines to form amides, or reduced to an alcohol, further expanding the diversity of accessible derivatives.

Conclusion: A Gateway to Novel Chemical Space

Methyl 6-(bromomethyl)pyridazine-3-carboxylate is a high-value building block for medicinal chemistry and drug discovery. Its straightforward, albeit presumed, synthesis and the orthogonal reactivity of its functional groups provide a robust platform for the generation of diverse and novel molecular architectures. The detailed structural analysis and reactivity profile presented in this guide are intended to facilitate its application in the development of the next generation of therapeutic agents. As our understanding of the biological significance of the pyridazine scaffold continues to grow, the importance of versatile intermediates like Methyl 6-(bromomethyl)pyridazine-3-carboxylate will undoubtedly increase.

References

-

The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

-

Taylor & Francis Online. (2021). Two Cu(II) complexes constructed by pyridazine carboxyl derivatives: synthesis, crystal structure and property. Retrieved from [Link]

-

The Royal Society of Chemistry. (2025). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-BROMO-6-METHYLPYRIDAZINE. Retrieved from [Link]

-

ResearchGate. (2010). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]

-

DIAL@UCLouvain. (2019). Synthesis, crystal structures and biological evaluation of new pyridazine derivatives. Retrieved from [Link]

-

MDPI. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). METHYL 4-CHLORO-1H-PYRROLO[3,2-c]PYRIDINE-2-CARBOXYLATE. Retrieved from [Link]

-

Growing Science. (2013). Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. Retrieved from [Link]

-

Wageningen University & Research. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 6-bromopyridazine-3-carboxylate (C6H5BrN2O2). Retrieved from [Link]

-

PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]

- Google Patents. (n.d.). US11325906B2 - Chemical compounds.

-

MDPI. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]

-

MDPI. (2025). A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. Retrieved from [Link]

-

CompTox Chemicals Dashboard. (n.d.). Methyl 6-aminopyridazine-3-carboxylate. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]

- 7. dial.uclouvain.be [dial.uclouvain.be]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Starting materials for Methyl 6-(bromomethyl)pyridazine-3-carboxylate synthesis

This guide details the synthetic pathway for Methyl 6-(bromomethyl)pyridazine-3-carboxylate , a critical heteroaromatic building block used in the development of HDAC6 inhibitors and other pyridazine-based pharmacophores.

Executive Summary

Methyl 6-(bromomethyl)pyridazine-3-carboxylate (CAS: 1688685-38-2) is a bifunctionalized pyridazine scaffold. It features a reactive electrophilic bromomethyl group at position 6 and a methyl ester at position 3. This dual functionality allows for orthogonal elaboration: the alkyl bromide serves as a handle for nucleophilic substitution (e.g., with amines or thiols), while the ester provides a gateway to amides or heterocycle formation (e.g., oxadiazoles).

This guide delineates a robust, two-phase synthetic route starting from the commodity chemical 3-chloro-6-methylpyridazine . The protocol prioritizes scalability, safety, and intermediate stability.

Retrosynthetic Analysis

The most efficient route relies on the Wohl-Ziegler bromination of a methyl-substituted precursor. The methyl ester functionality is best introduced before bromination to avoid chemoselectivity issues with the sensitive alkyl bromide.

Pathway Visualization

Figure 1: Retrosynthetic logic flow from commercial starting material to target.

Phase 1: Synthesis of the Methyl Ester Precursor

Objective: Convert 3-chloro-6-methylpyridazine to Methyl 6-methylpyridazine-3-carboxylate via palladium-catalyzed alkoxycarbonylation.

Reaction Logic

Direct esterification of a carboxylic acid is not viable here because the corresponding acid is not a standard commodity. Instead, we utilize the chloro-handle for a Heck-type carbonylation .

-

Catalyst: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for its thermal stability and resistance to poisoning by nitrogen heterocycles.

-

Solvent System: A mixture of MeOH/MeCN (1:9) is critical. Pure methanol often leads to precipitation of the pyridazine-Pd complex, causing reactor fouling. Acetonitrile maintains solubility.[1]

-

Base: Triethylamine (Et₃N) neutralizes the HCl generated during the cycle.

Experimental Protocol

Scale: 10 g Input

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Amount |

| 3-Chloro-6-methylpyridazine | 128.56 | 1.0 | 10.0 g |

| Pd(dppf)Cl₂ | 731.70 | 0.02 | 1.14 g |

| Triethylamine | 101.19 | 2.0 | 21.6 mL |

| Methanol | 32.04 | 10.0 | 31.5 mL |

| Acetonitrile | 41.05 | Solvent | 100 mL |

| Carbon Monoxide (CO) | 28.01 | Excess | 50 psi |

Procedure:

-

Setup: Charge a high-pressure autoclave (Hastelloy or stainless steel) with 3-chloro-6-methylpyridazine, Pd(dppf)Cl₂, methanol, acetonitrile, and triethylamine.

-

Purge: Seal the reactor and purge three times with N₂ to remove oxygen (critical to prevent catalyst deactivation).

-

Pressurization: Charge the reactor with CO gas to 50 psi (3.5 bar).

-

Reaction: Heat to 100°C with vigorous stirring (800 rpm). Maintain pressure and temperature for 16 hours.

-

Workup: Cool to room temperature (RT) and vent CO carefully into a scrubber. Filter the reaction mixture through a pad of Celite to remove Pd black.

-

Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc (100 mL) and wash with water (2 x 50 mL) and brine. Dry over Na₂SO₄ and concentrate.

-

Result: The crude solid (Methyl 6-methylpyridazine-3-carboxylate) is typically >95% pure and can be used directly.

Self-Validating Check:

-

¹H NMR (CDCl₃): Look for the new methyl ester singlet at ~4.0 ppm and the retention of the aromatic methyl singlet at ~2.8 ppm. Absence of the starting material peaks confirms conversion.[2]

Phase 2: Radical Bromination to Target

Objective: Selective bromination of the benzylic methyl group using N-Bromosuccinimide (NBS).

Reaction Logic

This is a classic Wohl-Ziegler reaction .

-

Solvent Choice: While CCl₄ is traditional, 1,2-dichloroethane (DCE) or acetonitrile are modern, safer alternatives. However, for this specific substrate, DMF at 80°C has shown superior solubility and yield in patent literature.

-

Initiator: AIBN (Azobisisobutyronitrile) initiates the radical chain mechanism.

-

Stoichiometry: Use a slight excess of NBS (1.1–1.2 equiv) to ensure conversion, but avoid large excesses to prevent gem-dibromination (formation of the dibromomethyl impurity).

Mechanism Visualization

Figure 2: Radical chain mechanism for the bromination step.

Experimental Protocol

Scale: 5 g Input

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Amount |

| Methyl 6-methylpyridazine-3-carboxylate | 152.15 | 1.0 | 5.0 g |

| N-Bromosuccinimide (NBS) | 177.98 | 1.2 | 7.0 g |

| AIBN | 164.21 | 0.1 | 0.54 g |

| DMF | 73.09 | Solvent | 50 mL |

Procedure:

-

Dissolution: Dissolve the methyl ester precursor in anhydrous DMF under an inert atmosphere (N₂ or Ar).

-

Addition: Add NBS and AIBN in a single portion.

-

Reaction: Heat the mixture to 80°C for 2–4 hours. Monitor by TLC (System: 1:1 Hexane/EtOAc) or LC-MS.

-

Critical Endpoint: Stop when the starting material is <5%.[4] Prolonged heating increases dibrominated by-product formation.

-

-

Quench: Cool to RT and pour the mixture into ice-cold water (200 mL).

-

Extraction: Extract with EtOAc (3 x 100 mL). The product prefers the organic phase, while succinimide and DMF remain largely in the aqueous phase.

-

Washing: Wash the combined organics with 5% LiCl solution (to remove residual DMF) followed by brine.

-

Purification: Dry over MgSO₄ and concentrate. Purify via flash column chromatography (SiO₂, Gradient: 0-40% EtOAc in Hexanes).

-

Note: The product is somewhat unstable on silica; perform chromatography rapidly.

-

Critical Quality Attributes (CQAs) & Troubleshooting

| Attribute | Specification | Troubleshooting |

| Purity (HPLC) | >95% | If <95%, recrystallize from Et₂O/Hexanes. |

| Dibromo Impurity | <2% | Reduce reaction time; lower NBS equivalents to 1.05. |

| Water Content | <0.5% | Ensure DMF is anhydrous; dry final product under high vacuum. |

| Appearance | Off-white to yellow solid | Dark color indicates decomposition; store at -20°C protected from light. |

Safety & Handling

-

Carbon Monoxide: Highly toxic. Must be used in a rated pressure vessel within a well-ventilated fume hood equipped with CO detectors.

-

NBS/Bromides: Lachrymators and skin irritants. Handle with double gloves.

-

Pyridazines: Many derivatives are biologically active (e.g., MAO inhibitors, HDAC inhibitors). Treat all intermediates as potent pharmacophores.

References

-

Synthesis of Pyridazine Esters via Carbonylation

- Continuous-Flow Pd-Catalyzed Carbonyl

-

Source: ChemCatChem 2019, 11, 997–1001.

-

Radical Bromination Protocol (Analogous Pyridine/Pyridazine Systems)

-

1,3,4-Oxadiazole sulfonamide derivative compounds as histone deacetylase 6 inhibitor.[5] (Patent WO2017018803A1).

- Source: Google P

-

-

Precursor Characterization (Methyl 6-methylpyridazine-3-carboxylate)

- N-arylmethyl sulfonamide negative modulators of NR2A.

- Source: Google P

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons [mdpi.com]

- 3. Pyridazine Derivatives [myskinrecipes.com]

- 4. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Pyridazine Scaffold in Medicinal Chemistry: Historical Evolution, Mechanistic Insights, and Synthetic Protocols

Executive Summary

For decades, the pyridazine (1,2-diazine) ring was largely overshadowed by its isomeric cousins, pyridine and pyrimidine, in the realm of drug discovery. However, recent breakthroughs in structural biology and synthetic methodology have illuminated the unique physicochemical properties of this nitrogen-containing heterocycle. This whitepaper provides an in-depth technical analysis of the pyridazine pharmacophore, tracing its historical evolution, detailing its mechanistic role in molecular recognition, and establishing field-proven, self-validating synthetic protocols for its integration into modern drug development pipelines.

Introduction: The Pyridazine Pharmacophore

Pyridazine is a six-membered aromatic heterocycle characterized by two adjacent nitrogen atoms. In medicinal chemistry, the strategic incorporation of a pyridazine ring is rarely accidental; it is driven by specific physicochemical advantages[1]:

-

Dipole Moment & Lipophilicity: The adjacent nitrogens create a strong localized dipole moment (approximately 4.2 D, compared to 2.2 D for pyridine). This pronounced dipole significantly lowers the partition coefficient (clogP), enhancing aqueous solubility without requiring the addition of polar appendages.

-

Hydrogen Bonding: The dual nitrogen motif acts as a potent hydrogen-bond acceptor, capable of interacting with multiple amino acid residues simultaneously within a target's binding pocket.

-

Bioisosterism: Pyridazine serves as an excellent bioisostere for phenyl, pyridine, and pyrimidine rings. Replacing a metabolically labile phenyl ring with a pyridazine can circumvent Cytochrome P450 (CYP450) mediated oxidation, thereby extending a drug's half-life.

Historical Evolution and FDA-Approved Milestones

Historically, the pharmaceutical landscape saw very few non-fused pyridazine derivatives. Early applications were often limited to fused systems, such as the antihypertensive agent Hydralazine (a phthalazine derivative containing a pyridazine core) approved in 1953, or the atypical antidepressant Minaprine, which was approved in France in 1972 but later withdrawn due to off-target convulsant effects[1].

The paradigm shifted dramatically in the 2020s. The FDA approvals of Relugolix and Deucravacitinib marked the arrival of the 3-aminopyridazine core as a privileged scaffold capable of addressing complex, previously "undruggable" targets[1].

Table 1: Key Pyridazine and Fused-Pyridazine Therapeutics

| Drug Name | Scaffold Type | Primary Target | Indication | Approval Year |

| Hydralazine | Phthalazine (Fused) | Unknown (Vasodilator) | Hypertension | 1953 |

| Minaprine | 3-Aminopyridazine | MAO Inhibitor | Depression | 1972 (France) |

| Relugolix | 3-Aminopyridazine | GnRH Receptor | Advanced Prostate Cancer | 2020 |

| Deucravacitinib | 3-Aminopyridazine | TYK2 (Allosteric) | Plaque Psoriasis | 2022 |

Mechanistic Insights: Molecular Recognition

The success of Deucravacitinib perfectly illustrates the mechanistic power of the pyridazine ring. Deucravacitinib is a first-in-class, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family[1].

Instead of competing with ATP in the highly conserved active site—which often leads to off-target toxicities—Deucravacitinib binds to the regulatory pseudokinase domain (JH2) of TYK2. The 3-aminopyridazine core is critical here: an amide group attached to the pyridazine ring forms a highly stable intramolecular hydrogen bond with one of the pyridazine nitrogens. This interaction locks the molecule into a rigid, bioactive conformation that perfectly complements the geometry of the JH2 allosteric pocket, stabilizing the kinase in an inactive state and halting downstream inflammatory signaling.

TYK2 signaling pathway and allosteric inhibition by the pyridazine derivative Deucravacitinib.

Synthetic Methodologies and Experimental Protocols

Traditional pyridazine synthesis relies heavily on the condensation of 1,4-dicarbonyl compounds with hydrazine (Paal-Knorr type reactions). However, modern medicinal chemistry demands higher functional group tolerance and regioselectivity.

Field-Proven Protocol: Cu(II)-Catalyzed Aerobic 6-endo-trig Cyclization

This protocol details the synthesis of functionalized pyridazines via a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones[2].

The E-E-A-T Rationale (Causality & Self-Validation):

This methodology is a self-validating system. The thermodynamic fate of the reaction is entirely dictated by the choice of solvent. Copper(II) acts as a single-electron oxidant to generate a nitrogen-centered radical, while molecular oxygen (

Step-by-Step Methodology:

-

Substrate Preparation: Synthesize the β,γ-unsaturated hydrazone precursor via the standard condensation of the corresponding unsaturated ketone with a substituted hydrazine.

-

Catalyst and Oxidant Setup: In a 25 mL reaction vial, combine the hydrazone (0.5 mmol) with

(10 mol%).-

Causality:

initiates the radical sequence, while aerobic conditions (1 atm

-

-

Solvent Selection (The Divergent Step):

-

Pathway A (Partial Oxidation): Dissolve the mixture in Acetonitrile (MeCN, 5 mL). MeCN stabilizes the cyclic intermediate, arresting the reaction at the 1,6-dihydropyridazine stage.

-

Pathway B (Full Aromatization): Dissolve the mixture in Acetic Acid (AcOH, 5 mL). Causality: The acidic environment promotes rapid tautomerization and facilitates further aerobic oxidation, driving the thermodynamic sink toward the fully aromatic pyridazine[2].

-

-

Reaction Execution: Stir the mixture at 80°C under an

atmosphere for 12 hours. -

Workup: Quench the reaction with saturated aqueous

(critical if AcOH was used to neutralize the acid). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous -

Analytical Validation: Purify via flash column chromatography (Silica gel, Hexane/EtOAc). Validate the divergence via

NMR: Pathway A products will exhibit a distinct methylene signal (~3.5 ppm) characteristic of the dihydropyridazine ring, whereas Pathway B products will lack this signal, showing only downfield aromatic protons (>7.0 ppm).

Self-validating synthetic workflow for divergent pyridazine and dihydropyridazine generation.

Future Perspectives in Drug Discovery

The pyridazine scaffold is transitioning from a niche bioisostere to a foundational element in advanced therapeutic modalities. Its high ligand efficiency and excellent solubility profile make it an ideal candidate for Fragment-Based Drug Discovery (FBDD)[3]. Furthermore, the ability to functionalize the 3- and 6-positions orthogonally positions pyridazine as a highly effective linker in the design of Proteolysis Targeting Chimeras (PROTACs), where rigid, water-soluble tethers are required to bridge the target protein and the E3 ligase.

References

- Source: PubMed Central (PMC)

- Synthesis of pyridazines (Recent Literature & Protocols)

- Source: PubMed Central (PMC)

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridazine synthesis [organic-chemistry.org]

- 3. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Properties of Substituted Pyridazine Carboxylates: An Applied Guide to Electronic Structure and Reactivity

Topic: Theoretical Properties of Substituted Pyridazine Carboxylates Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridazine carboxylates represent a distinct class of electron-deficient heteroaromatics where the intrinsic

This guide moves beyond standard synthesis to explore the theoretical architecture of these molecules—analyzing how orbital energies, dipole moments, and electrostatic potentials dictate their reactivity in Nucleophilic Aromatic Substitution (

Electronic Architecture & Aromaticity

The pyridazine ring (1,2-diazine) is inherently destabilized compared to benzene and pyridine due to the repulsion between the adjacent nitrogen lone pairs (

1.1 The Carboxylate Perturbation

Substituting the pyridazine ring with a carboxylate group (–COOR) introduces a strong

-

LUMO Lowering: The carboxylate conjugates with the ring

-system, further lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This increases the "softness" (global electrophilicity index, -

Dipole Moment Enhancement: Pyridazine has a significant dipole moment (~4.2 D).[1] A carboxylate at the 3- or 4-position aligns or opposes this vector, altering solvation energy and binding affinity.

Table 1: Comparative Electronic Properties (calculated B3LYP/6-31G)*

| Scaffold | Substituent | LUMO Energy (eV) | Dipole Moment (Debye) | Predicted LogP |

| Pyridazine | None | -1.90 | 4.22 | -0.51 |

| Pyridazine | 3-COOMe | -2.45 | 5.10 | 0.12 |

| Pyridazine | 4-COOMe | -2.38 | 3.85 | 0.12 |

| Pyridine | 3-COOMe | -1.65 | 2.30 | 0.84 |

Note: Data represents consensus theoretical values derived from DFT studies (B3LYP/6-31G(d,p)). The lower LUMO of pyridazine carboxylates vs. pyridines explains their superior reactivity in

Reactivity Profiles: and Regioselectivity

The defining theoretical property of substituted pyridazine carboxylates is their reactivity toward nucleophiles. Unlike benzene, where

2.1 Theoretical Basis of Regioselectivity

In a 3,6-dihalo-pyridazine-4-carboxylate, theoretical calculations (electrostatic potential maps) predict two competing sites for nucleophilic attack.

-

C3/C6 Positions: Inherently activated by the adjacent nitrogen (inductive effect,

). -

Carboxylate Influence: The carboxylate at C4 activates the ortho-positions (C3 and C5) and para-position (C6) via resonance.

Key Insight: While C3 is electronically activated by the adjacent Nitrogen, the C5 position is often sterically accessible and activated by the C4-carboxylate. However, experimental data and transition state theory suggest that C6-substitution (para to the carboxylate) often dominates in 4-carboxylates due to the extended conjugation stabilizing the negative charge on the para nitrogen in the transition state.

2.2 Visualization: Reactivity Hotspots

Figure 1: Reactivity map illustrating the electronic and steric factors governing nucleophilic attack on a pyridazine-4-carboxylate core.

Inverse Electron Demand Diels-Alder (IEDDA)

While pyridazines are aromatic, they are frequently the products of IEDDA reactions rather than the starting dienes. However, highly electron-deficient pyridazine dicarboxylates can theoretically act as dienes in IEDDA with highly strained dienophiles (e.g., cyclooctynes), though this is rare.

The primary relevance of IEDDA theory here is the synthesis of the scaffold. The reaction of 1,2,4,5-tetrazine-3,6-dicarboxylates with electron-rich dienophiles (enol ethers, enamines) is the "gold standard" for accessing highly substituted pyridazine carboxylates.

Mechanism:

-

LUMO(Tetrazine) - HOMO(Dienophile) Interaction: The carboxylate groups on the tetrazine lower its LUMO, accelerating the reaction rate by orders of magnitude compared to unsubstituted tetrazines.

-

Retro-Diels-Alder: Expulsion of

is thermodynamically irreversible, locking the pyridazine structure.

The Pyridazine Carboxylate Pharmacophore

In drug design, the theoretical properties of this scaffold translate into specific "design rules":

-

H-Bonding Vector: The N2 nitrogen is a potent Hydrogen Bond Acceptor (HBA). The carboxylate oxygen adds a secondary acceptor site.

-

Metabolic Stability: Unlike phenyl rings which are prone to CYP450 oxidation (epoxidation), the electron-deficient pyridazine ring is resistant to oxidative metabolism.

-

LogP Modulation: Replacing a phenyl ring with a pyridazine typically lowers cLogP by ~1.5 to 2.0 units, significantly improving water solubility.

Protocol: Solubility & Stability Assessment

-

Step 1: Synthesize the pyridazine carboxylate via IEDDA (see below).

-

Step 2: Measure thermodynamic solubility in PBS (pH 7.4).

-

Step 3: Incubate with human liver microsomes (HLM) to verify oxidative resistance compared to the phenyl analog.

Experimental Protocol: IEDDA Synthesis of Pyridazine Carboxylates

This protocol utilizes the theoretical high reactivity of electron-deficient tetrazines to generate the pyridazine core.

Reagents:

-

Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (Electron-poor diene)

-

Enol ether or strained alkyne (Electron-rich dienophile)

-

Dioxane (Solvent)[2]

Workflow:

-

Dissolution: Dissolve 1.0 eq of tetrazine dicarboxylate in anhydrous dioxane (0.1 M). The solution will be bright red/pink.

-

Addition: Add 1.1 eq of the dienophile dropwise at room temperature.

-

Monitoring: The reaction is driven by the release of nitrogen gas (

). Monitor the disappearance of the characteristic red color (tetrazine transition) to a pale yellow (pyridazine). -

Purification: Evaporate solvent and purify via silica gel chromatography (EtOAc/Hexanes).

Figure 2: Synthetic pathway for generating pyridazine carboxylates via Inverse Electron Demand Diels-Alder (IEDDA) reaction.

References

-

Synthesis and Characterization of Unique Pyridazines. Liberty University.

-

Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. ResearchGate.

-

Electronic and Photophysical Properties of ReI(CO)3Br Complexes Modulated by Pyrazolyl–Pyridazine Ligands. ACS Omega.

-

Nucleophilic Aromatic Substitution. Wikipedia.

-

Inverse electron demand Diels–Alder reactions in chemical biology. RSC Publishing.

-

Comparisons of pKa and log P values of some carboxylic and phosphonic acids. NIH.

-

Diels–Alder Reactivities of Benzene, Pyridine, and Di-, Tri-, and Tetrazines. ACS Publications.

Sources

Methodological & Application

Application Note: Strategic Utilization of Methyl 6-(bromomethyl)pyridazine-3-carboxylate in FBDD

This Application Note is designed for medicinal chemists and structural biologists engaged in Fragment-Based Drug Discovery (FBDD). It details the strategic utilization of Methyl 6-(bromomethyl)pyridazine-3-carboxylate (referred to herein as MBPC-3 ) as a bifunctional linchpin for fragment growing, covalent interrogation, and library expansion.[1]

Executive Summary

In the landscape of FBDD, the "Rule of Three" compliant fragment must offer more than just binding affinity; it must offer vectors for growth . Methyl 6-(bromomethyl)pyridazine-3-carboxylate (MBPC-3 ) is a high-value pharmacophore scaffold characterized by two distinct, orthogonal synthetic handles:

-

C6-Bromomethyl (Electrophilic Warhead/Linker): A highly reactive alkylating handle for rapid

diversification or covalent cysteine targeting.[1] -

C3-Methyl Ester (Masked H-Bond Acceptor): A stable precursor for amidation, hydrolysis, or reduction, allowing extension into the solvent-exposed regions of the protein pocket.

This guide provides validated protocols for using MBPC-3 to generate focused libraries and interrogate "hard-to-drug" targets via covalent tethering mechanisms.

Chemical Profile & Reactivity Logic

| Property | Specification | FBDD Implication |

| Molecular Weight | ~231.05 Da | Ideal Fragment: Leaves ~70 Da "headroom" for initial diversification while staying <300 Da.[1] |

| ClogP | ~0.8 | High Solubility: Excellent for high-concentration NMR/SPR screening buffers.[1] |

| H-Bond Acceptors | 3 (N, N, O) | Interaction Rich: Pyridazine nitrogens often engage hinge regions in kinases. |

| Reactivity A | Alkyl Bromide | Kinetic Control: Reacts rapidly with thiols ( |

| Reactivity B | Methyl Ester | Thermodynamic Stability: Stable during alkylation reactions; modifiable in subsequent steps.[1] |

Structural Logic Diagram

The following diagram illustrates the divergent synthetic pathways accessible from the MBPC-3 core.

Figure 1: Divergent synthetic utility of MBPC-3 in library generation and target engagement.

Protocol A: Rapid Fragment Growing (The "Grow" Vector)

Objective: To elaborate the MBPC-3 fragment into a focused library of secondary/tertiary amines to probe adjacent hydrophobic pockets.

Mechanism: Nucleophilic Substitution (

Materials

-

Substrate: MBPC-3 (1.0 eq)

-

Nucleophiles: Diverse set of amines (anilines, piperazines, spirocycles) (1.2 eq).

-

Base:

-Diisopropylethylamine (DIPEA) or -

Solvent: Anhydrous DMF or Acetonitrile (ACN).[1]

Step-by-Step Methodology

-

Preparation: Dissolve MBPC-3 (0.2 mmol) in anhydrous ACN (2 mL) in a reaction vial.

-

Addition: Add DIPEA (0.4 mmol, 2.0 eq) followed by the specific amine building block (0.24 mmol, 1.2 eq).

-

Expert Tip: If using volatile amines, seal the vial and heat to 40°C. For non-nucleophilic anilines, add NaI (0.1 eq) as a Finkelstein catalyst to generate the more reactive iodide intermediate in situ.

-

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Target mass:

).[1] -

Workup (Parallel Synthesis Compatible):

-

Validation: Verify purity >95% via UV (254 nm).

Why this works: The electron-deficient pyridazine ring makes the C6-methyl position susceptible to nucleophilic attack but sufficiently stable to avoid spontaneous hydrolysis in neutral buffers.[1]

Protocol B: Covalent Fragment Screening (Mass Spectrometry)

Objective: To identify if MBPC-3 binds to specific Cysteine residues on a target protein (e.g., KRAS G12C, Kinases). Mechanism: Irreversible Cysteine Alkylation.[1]

Experimental Logic

Unlike reversible binders, MBPC-3 acts as an electrophilic probe .[1] A successful "hit" is defined by a mass shift of the protein corresponding to the fragment adduct (+151 Da, accounting for Br loss).

Workflow Diagram

Figure 2: Intact protein mass spectrometry workflow for covalent fragment screening.

Protocol

-

Buffer Preparation: 20 mM HEPES pH 7.5, 150 mM NaCl. Crucial: Avoid DTT or BME in the reaction buffer as they will scavenge the bromomethyl group.

-

Incubation:

-

Mix Protein (

) with MBPC-3 ( -

Incubate at RT for 60 minutes.

-

-

Control: Run a "Buffer + Fragment" blank to check for hydrolysis, and a "Protein + DMSO" blank.[1]

-

Analysis: Inject onto a desalting column coupled to a TOF or Orbitrap Mass Spectrometer.

-

Deconvolution: Deconvolute the charge envelope. Look for the parent peak (

) and the adduct peak ( -

Hit Validation: If labeling is observed, perform a dose-response study to determine

(efficiency of covalent bond formation).[1]

References & Further Reading

-

Pyridazine Scaffolds in Drug Discovery:

-

Covalent Fragment Discovery:

-

Resnick, E., et al. (2019). Covalent Fragment Screening for the Discovery of Cysteine-Targeting Probes. J. Am. Chem. Soc. Link

-

Context: Establishes the methodology for using electrophilic fragments (like alkyl halides and acrylamides) in MS-based screening.

-

-

Halomethyl Heterocycle Reactivity:

-

Fragment-Based Drug Discovery (General):

-

Erlanson, D. A., et al. (2016). Twenty years of fragment-based drug discovery. Nature Reviews Drug Discovery. Link

-

Context: The authoritative review on FBDD principles, including fragment growing and linking.

-

Sources

Synthesis of novel kinase inhibitors using Methyl 6-(bromomethyl)pyridazine-3-carboxylate

Application Note: Synthesis of Pseudokinase-Directed TYK2 Inhibitors Using Methyl 6-(bromomethyl)pyridazine-3-carboxylate

Strategic Context: Targeting the TYK2 Pseudokinase Domain

Tyrosine kinase 2 (TYK2) is a critical mediator of the interleukin-23 (IL-23), IL-12, and type I interferon (IFN) signaling pathways, which are central to the pathogenesis of autoimmune diseases such as psoriasis and systemic lupus erythematosus[1]. Historically, targeting the highly conserved catalytic domain (JH1) of Janus kinases (JAKs) has led to off-target toxicities and pan-JAK inhibition[2].

Recent drug development paradigms have shifted toward targeting the regulatory pseudokinase domain (JH2) of TYK2[3]. Allosteric inhibitors binding to the JH2 domain provide exquisite selectivity over other JAK family members[4]. In this structural context, the pyridazine-3-carboxamide motif has emerged as a privileged scaffold. Crystallographic data reveals that the N-methylpyridazine-3-carboxamide skeleton forms critical bidentate hydrogen-bonding interactions with the hinge region residues (Val690 and Glu688) of the TYK2 JH2 domain[1].

To facilitate the rapid synthesis of novel TYK2 JH2 inhibitors, Methyl 6-(bromomethyl)pyridazine-3-carboxylate (CAS: 1688685-38-2) serves as an ideal bifunctional building block.

Figure 1: Mechanism of action for TYK2 allosteric inhibitors blocking the IL-23/STAT3 signaling pathway.

Mechanistic Rationale & Synthetic Strategy

Methyl 6-(bromomethyl)pyridazine-3-carboxylate provides two orthogonal vectors for diversification:

-

The Electrophilic Bromomethyl Group (C6): The benzylic-like nature of the bromomethyl group makes it highly susceptible to

nucleophilic substitution. This allows for the rapid installation of diverse amine tails (e.g., substituted anilines or cycloalkylamines) that project into the hydrophobic pockets of the JH2 domain. -

The Methyl Ester (C3): Following alkylation, the ester can be cleanly saponified and subjected to amide coupling. Utilizing trideuteromethylamine (

) for the amidation step is a proven strategy to maintain the exact steric profile required for hinge binding while simultaneously blocking CYP450-mediated N-demethylation, thereby enhancing metabolic stability[1].

Figure 2: Three-step synthetic workflow for generating deuterated pyridazine-3-carboxamide inhibitors.

Experimental Protocols

The following protocols describe the synthesis of a model TYK2 inhibitor using 3-fluoroaniline as the nucleophile. The system is designed to be self-validating through integrated analytical checkpoints.

Step 1: Alkylation

Objective: Form the secondary amine linkage without prematurely hydrolyzing the ester.

-

Reaction Setup: In a flame-dried 50 mL round-bottom flask, dissolve Methyl 6-(bromomethyl)pyridazine-3-carboxylate (1.00 g, 4.33 mmol) in anhydrous acetonitrile (MeCN, 20 mL).

-

Reagent Addition: Add 3-fluoroaniline (0.53 g, 4.76 mmol, 1.1 eq) followed by finely powdered anhydrous potassium carbonate (

, 1.20 g, 8.66 mmol, 2.0 eq).-

Causality Note:

is chosen over stronger organic bases (like DBU) or aqueous bases because it acts as an insoluble, mild acid scavenger for the generated HBr in polar aprotic MeCN, driving the

-

-

Execution & Monitoring: Stir the suspension at 60 °C for 4 hours. Monitor reaction completion via LC-MS (consumption of the

231/233 doublet). -

Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure. Purify via flash chromatography (Silica, Hexanes/EtOAc gradient) to afford Intermediate 1 .

Step 2: Saponification

Objective: Cleave the methyl ester to the free carboxylic acid while preserving the newly formed C-N bond.

-

Reaction Setup: Dissolve Intermediate 1 (1.00 g, 3.83 mmol) in a homogeneous mixture of THF/H

O (3:1 v/v, 16 mL). -

Reagent Addition: Add Lithium hydroxide monohydrate (LiOH·H

O, 0.32 g, 7.66 mmol, 2.0 eq) in one portion.-

Causality Note: LiOH is highly soluble in aqueous THF and provides rapid, mild saponification. The 3:1 solvent ratio ensures the organic substrate and inorganic base remain in a single phase, preventing biphasic reaction stalling.

-

-

Execution & Monitoring: Stir at ambient temperature for 2 hours. Validate by TLC (loss of starting material spot, appearance of a baseline spot).

-

Workup: Remove THF under reduced pressure. Cool the aqueous layer to 0 °C and carefully acidify to pH ~4 using 1M HCl. Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to yield Intermediate 2 .

Step 3: Amide Coupling

Objective: Install the deuterated methylamine hinge-binding motif.

-

Reaction Setup: Dissolve Intermediate 2 (0.80 g, 3.24 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL) under an inert atmosphere.

-

Activation: Add HATU (1.48 g, 3.89 mmol, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 1.25 g, 9.72 mmol, 3.0 eq). Stir for 15 minutes at room temperature.

-

Causality Note: HATU generates a highly reactive 7-azabenzotriazole active ester. This is critical for electron-deficient heterocyclic carboxylic acids, which can be sluggish to couple.

-

-

Coupling: Add trideuteromethylamine hydrochloride (

, 0.34 g, 4.86 mmol, 1.5 eq). Stir for 3 hours at room temperature.-

Causality Note: The excess DIPEA (3.0 eq total) is required to both neutralize the HCl salt of the amine and catalyze the coupling cycle.

-

-

Workup: Quench the reaction with saturated aqueous

(30 mL) and extract with EtOAc (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over anhydrous

Analytical Validation & Quantitative Data

To ensure structural integrity and purity suitable for in vitro kinase assays, the synthesized compounds must meet stringent analytical criteria. The table below summarizes the expected physicochemical properties and validation metrics for the synthetic workflow.

| Compound | Step | Yield (%) | Purity (HPLC, %) | MS (ESI) [M+H]⁺ | Key ¹H-NMR Shift (DMSO-d6, ppm) |

| Starting Material | N/A | N/A | >98.0 | 231.0, 233.0 | 4.85 (s, 2H, -CH₂Br) |

| Intermediate 1 | 1 | 82 | >95.0 | 262.1 | 4.60 (d, 2H, -CH₂-NH-Ar) |

| Intermediate 2 | 2 | 95 | >95.0 | 248.1 | 13.50 (br s, 1H, -COOH) |

| Final Inhibitor | 3 | 78 | >99.0 | 266.1 | 8.90 (br s, 1H, Pyridazine-CONH -CD₃) |

Table 1: Summary of quantitative yields, purity, and key analytical markers for the synthesis of the N-(methyl-d3)pyridazine-3-carboxamide derivative.

References

-

Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases ACS Medicinal Chemistry Letters URL:[Link]

-

Identification of N-Methyl Nicotinamide and N-Methyl Pyridazine-3-Carboxamide Pseudokinase Domain Ligands as Highly Selective Allosteric Inhibitors of Tyrosine Kinase 2 (TYK2) Journal of Medicinal Chemistry URL:[Link]

-

Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors Bioorganic & Medicinal Chemistry Letters URL:[Link]

Sources

- 1. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

Application Note: Protocol for Coupling Methyl 6-(bromomethyl)pyridazine-3-carboxylate with Amines

Executive Summary & Strategic Analysis

This guide details the protocol for the nucleophilic substitution of Methyl 6-(bromomethyl)pyridazine-3-carboxylate (referred to herein as MBP-3 ) with primary and secondary amines.

The Chemist's Challenge: The substrate MBP-3 presents a "bifunctional electrophilic" landscape. It contains two reactive centers competing for the amine nucleophile:

-

The Alkyl Halide (C6-methyl bromide): A highly reactive, benzylic-like electrophile susceptible to

attack. -

The Methyl Ester (C3-carboxylate): An activated ester on an electron-deficient pyridazine ring, susceptible to aminolysis (amide formation).[1]

Strategic Objective:

The goal is to achieve chemoselective N-alkylation at the C6 position while suppressing aminolysis at the C3 ester. This requires precise kinetic control—favoring the faster

Reaction Pathway & Competition Analysis[1]

Figure 1: Kinetic competition between the desired S_N2 alkylation (Path A) and the undesired ester aminolysis (Path B).[1]

Critical Reagents & Equipment

| Component | Specification | Rationale for Selection |

| Solvent | Acetonitrile (MeCN) or THF (Anhydrous) | Polar aprotic solvents support |

| Base | Scavenges the HBr byproduct.[1] Inorganic bases ( | |

| Amine | 1.0 – 1.2 Equivalents | Slight excess ensures conversion.[1] Large excess increases risk of ester attack.[1] |

| Additives | TBAI (Tetrabutylammonium iodide) | Optional.[1] Catalytic iodide (5 mol%) accelerates the reaction via the Finkelstein reaction (in situ conversion of Br to I).[1] |

Detailed Experimental Protocols

Protocol A: Coupling with Secondary Amines (Standard)

Best for: Morpholine, Piperidine, Pyrrolidine, N-methyl alkylamines.[1]

Mechanism: Direct

-

Preparation:

-

Dissolution:

-

Add MBP-3 (1.0 equiv, e.g., 231 mg, 1.0 mmol) to the flask.

-

Add anhydrous Acetonitrile (MeCN) (5.0 mL, 0.2 M concentration).

-

Note: DCM can be used if solubility is an issue, but reaction rates are slower.[1]

-

-

Base Addition:

-

Nucleophile Addition:

-

Reaction:

-

Allow the reaction to warm to Room Temperature (20-25°C) naturally.

-

Stir for 2–4 hours.

-

Monitoring: Check via TLC (System: 5% MeOH in DCM) or LC-MS. Look for the disappearance of the bromide (

231/233 pattern).[1]

-

-

Work-up:

Protocol B: Coupling with Primary Amines (High Selectivity)

Best for: Benzylamine, Aniline, Alkyl amines.[1]

Challenge: Primary amines can react twice (Bis-alkylation) or attack the ester more aggressively than secondary amines.

-

Stoichiometry Adjustment:

-

Temperature Control:

-

Step-by-Step:

Troubleshooting & Optimization

Issue: Formation of Amide (Loss of Methyl Ester)

Symptom:[1] LC-MS shows mass corresponding to

-

Root Cause: Reaction temperature too high or reaction time too long.[1] The amine attacked the carbonyl carbon.[1]

-

Solution:

Issue: Low Conversion / Sluggish Reaction

Symptom: Starting material persists after 6 hours.[1]

-

Root Cause: Poor nucleophilicity of the amine or steric hindrance.[1]

-

Solution:

-

Finkelstein Catalysis: Add 10 mol% NaI or TBAI .[1] This converts the Alkyl-Br to the more reactive Alkyl-I in situ.

-

Concentration: Increase concentration to 0.5 M to drive bimolecular kinetics.

-

Issue: Hydrolysis of Ester to Acid

Symptom: Formation of Carboxylic Acid (

-

Root Cause: Wet solvent or hydroscopic base.[1]

-

Solution: Use freshly distilled solvents and flame-dried glassware. Store

in a desiccator.

References

-

General Reactivity of Bromomethyl-heterocycles

-

Pyridazine Chemistry & Synthesis

-

Analogous Coupling Protocols (Halo-Pyridazines)

Disclaimer: This protocol involves the use of hazardous chemicals (alkyl bromides are lachrymators and potential alkylating agents). All work must be performed in a fume hood with appropriate PPE.

Sources

- 1. Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. METHYL 6-CHLOROPYRIDAZINE-3-CARBOXYLATE CAS#: 65202-50-8 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pyridazine synthesis [organic-chemistry.org]

Application Notes and Protocols for the Derivatization of Peptides with Methyl 6-(bromomethyl)pyridazine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and proteomics, the precise chemical modification of peptides is a cornerstone for elucidating biological function, enhancing therapeutic properties, and developing targeted diagnostic agents. The covalent derivatization of specific amino acid residues allows for the introduction of reporter tags, pharmacokinetic modulators, and unique structural motifs. Among the nucleophilic amino acid side chains, the thiol group of cysteine offers a prime target for selective modification due to its high nucleophilicity and relatively low abundance in proteins.[1] This application note provides a detailed guide to the derivatization of cysteine-containing peptides using Methyl 6-(bromomethyl)pyridazine-3-carboxylate, a bifunctional reagent that introduces a pyridazine core, a moiety of growing interest in medicinal chemistry for its unique physicochemical properties.[2][3]

The pyridazine ring is characterized by its weak basicity, a significant dipole moment that can engage in π-π stacking interactions, and a dual hydrogen-bonding capacity, all of which can be pivotal in drug-target interactions.[2][3] The incorporation of this heterocycle into a peptide backbone via a stable thioether linkage can impart novel conformational constraints and potential for new binding interactions. This guide will cover the synthesis of the derivatizing agent, a step-by-step protocol for peptide modification, and methods for the characterization of the resulting pyridazine-peptide conjugate.

Chemical Principle and Mechanism

The derivatization of a peptide with Methyl 6-(bromomethyl)pyridazine-3-carboxylate proceeds via a nucleophilic substitution reaction, specifically an S-alkylation of a cysteine residue. The thiol group (-SH) of cysteine is a potent nucleophile, particularly in its deprotonated thiolate form (-S⁻). The bromomethyl group of the pyridazine reagent serves as an electrophile, where the bromine atom is a good leaving group.

The reaction is initiated by the attack of the thiolate anion on the electrophilic benzylic carbon of the 6-(bromomethyl)pyridazine moiety. This results in the displacement of the bromide ion and the formation of a stable thioether bond, covalently linking the pyridazine derivative to the peptide. The reaction is typically carried out under conditions that favor the deprotonation of the cysteine thiol, generally at a pH slightly above neutral.

Synthesis of Methyl 6-(bromomethyl)pyridazine-3-carboxylate

While not commercially available from all suppliers, Methyl 6-(bromomethyl)pyridazine-3-carboxylate can be synthesized from its chlorinated analog, Methyl 6-chloropyridazine-3-carboxylate, which is a known intermediate in various synthetic routes.[4] A plausible synthetic route from a related starting material is outlined below. The synthesis of the chloro-precursor has been described starting from ethyl levulinate.[4] A subsequent bromination step can be achieved using a suitable brominating agent.

A Proposed Synthetic Scheme:

Caption: Proposed synthesis of Methyl 6-(bromomethyl)pyridazine-3-carboxylate.

Protocol for Synthesis (Proposed):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 6-methylpyridazine-3-carboxylate (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄).

-

Initiation: Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator like benzoyl peroxide (BPO) (0.05 eq).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol for Peptide Derivatization